3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
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Overview
Description
The compound “3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine” contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a hydrazinylpyridine group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the fluorophenyl group. These groups could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorophenyl group and the oxadiazole ring. These groups could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Herbicidal and Insecticidal Applications
- Herbicidal Activity: A study synthesized novel compounds with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds without causing crop injury, highlighting their potential as selective herbicides (Tajik & Dadras, 2011).
- Insecticidal Activity: Another investigation synthesized 1,3,4-oxadiazole derivatives, which showed low insecticidal activity against certain crop pests, suggesting a need for structural optimization to enhance efficacy (Mohan et al., 2004).
Organic Light Emitting Diodes (OLEDs)
- Enhanced OLED Performance: Research developed heteroleptic iridium(III) complexes with 1,3,4-oxadiazole rings, achieving green phosphors with high photoluminescence efficiency and low efficiency roll-off, indicating their utility in high-performance OLEDs (Jin et al., 2014).
Antimicrobial Activity
- Broad-Spectrum Antimicrobial Properties: Several studies synthesized oxadiazole-containing compounds demonstrating potent antimicrobial activity against a range of bacteria and fungi, presenting them as candidates for new antimicrobial agents (Karthikeyan et al., 2008); (Koçyiğit-Kaymakçıoğlu et al., 2012).
Optical and Electronic Materials
- Nonlinear Optical Properties: A study on the synthesis of 1,3,4-oxadiazole derivatives revealed their potential as optical limiters due to significant nonlinear optical properties, suggesting applications in optoelectronics (Chandrakantha et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that 1,3,4-oxadiazole-based drugs, which share a similar structure, interact selectively with nucleic acids, enzymes, and globular proteins . This interaction could lead to changes in cellular processes, but the specifics would depend on the exact targets of the compound.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, suggesting they may impact pathways related to cell growth and division
Result of Action
Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to have antiproliferative effects, suggesting that they may inhibit cell growth or division .
Properties
IUPAC Name |
[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-9-5-3-8(4-6-9)11-17-13(20-19-11)10-2-1-7-16-12(10)18-15/h1-7H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDFYMXLNXXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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